REACTION_SMILES
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[CH2:26]([Cl:27])[Cl:28].[CH3:14][CH2:15][N:16]([CH2:17][CH3:18])[CH2:19][CH3:20].[CH3:21][S:22]([Cl:23])(=[O:24])=[O:25].[F:1][CH:2]([O:3][c:4]1[cH:5][cH:6][c:7]([CH2:10][CH2:11][OH:12])[cH:8][cH:9]1)[F:13]>>[F:1][CH:2]([O:3][c:4]1[cH:5][cH:6][c:7]([CH2:10][CH2:11][O:12][S:22]([CH3:21])(=[O:24])=[O:25])[cH:8][cH:9]1)[F:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCc1ccc(OC(F)F)cc1
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Name
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Type
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product
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Smiles
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CS(=O)(=O)OCCc1ccc(OC(F)F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |